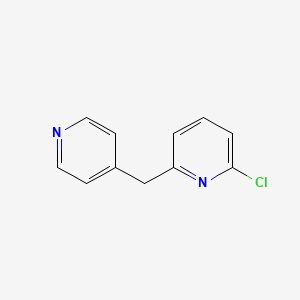

2-Chloro-6-(pyridin-4-ylmethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

2-chloro-6-(pyridin-4-ylmethyl)pyridine |

InChI |

InChI=1S/C11H9ClN2/c12-11-3-1-2-10(14-11)8-9-4-6-13-7-5-9/h1-7H,8H2 |

InChI Key |

CNNMPHYONBAOSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CC2=CC=NC=C2 |

Origin of Product |

United States |

Physicochemical Properties

The physical and chemical properties of a compound determine its behavior and suitability for various applications. While experimentally determined data for 2-Chloro-6-(pyridin-4-ylmethyl)pyridine are limited, key properties can be calculated or estimated.

| Property | Value / Description |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. |

| Solubility | Likely soluble in common organic solvents like ethanol, chloroform, and DMSO; sparingly soluble in water. sigmaaldrich.com |

| Boiling Point | Data not available. For comparison, the boiling point of 2-chloropyridine (B119429) is 169-170 °C. wikipedia.org |

| Melting Point | Data not available. |

| pKa | The pyridine (B92270) nitrogen atoms are basic, but their pKa values would be influenced by the electron-withdrawing chloro group and the other pyridine ring. The pKa of the conjugate acid of pyridine is 5.25. wikipedia.org |

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 2-Chloro-6-(pyridin-4-ylmethyl)pyridine is dominated by the 2-chloro substituent. This position is activated towards Nucleophilic Aromatic Substitution (SNAr) . thieme-connect.com The electron-withdrawing nitrogen atom stabilizes the intermediate formed when a nucleophile attacks the C2 carbon, facilitating the displacement of the chloride ion. vaia.com This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate new, highly functionalized pyridine (B92270) derivatives. nih.govthieme-connect.com

Furthermore, the C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions , such as the Suzuki, Heck, and Buchwald-Hartwig reactions. acs.org These powerful methods would enable the formation of new carbon-carbon or carbon-nitrogen bonds at the 2-position, dramatically expanding the synthetic utility of the molecule.

Potential Applications

The unique structural features of this compound suggest its potential in several key areas:

Synthetic Intermediate: Its primary role is likely as a versatile building block for the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. agropages.comweimiaobio.com The reactive chloro group allows for late-stage functionalization, a desirable feature in drug discovery programs.

Ligand for Catalysis: After displacement of the chloro group or through direct coordination, the molecule can serve as a precursor to sophisticated ligands for transition metal catalysis. Pyridine-based ligands are integral to many catalytic processes. acs.orgunimi.itresearchgate.net

Materials Science: The presence of two aromatic pyridine rings makes it a candidate for incorporation into polymers or supramolecular assemblies. Such materials could exhibit interesting photophysical or electronic properties. nih.govrsc.org

Reactivity and Derivatization Chemistry of 2 Chloro 6 Pyridin 4 Ylmethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloropyridine Ring

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen, where the electron density is lowest. In 2-Chloro-6-(pyridin-4-ylmethyl)pyridine, the chlorine atom at the C2 position serves as an effective leaving group, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.

The mechanism of the SNAr reaction on this substrate proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate state. The negative charge is stabilized through resonance, with one resonance form placing the charge on the electronegative ring nitrogen atom, which is a significant stabilizing contribution. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

A wide array of nucleophiles can be employed to displace the chloro group, leading to a diverse set of derivatives. This reactivity allows for the introduction of various functional groups at the 2-position of the pyridine ring.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines (e.g., Morpholine) | 2-Aminopyridine (B139424) derivatives |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Alkoxypyridine derivatives |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Arylthio)pyridine derivatives |

| Hydroxide | Sodium Hydroxide (NaOH) | Pyridin-2-one derivatives |

| Cyanide | Sodium Cyanide (NaCN) | 2-Cyanopyridine derivatives |

Reactions Involving the Pyridin-4-ylmethyl Moiety

The pyridin-4-ylmethyl portion of the molecule offers additional sites for chemical modification, distinct from the chloropyridine ring. Key reactive sites include the methylene (B1212753) bridge and the nitrogen atom of the second pyridine ring.

Reactivity of the Methylene Bridge: The C-H bonds of the methylene group are analogous to those in 4-picoline and can be subject to functionalization. For instance, these positions can undergo formal C-H activation. Reactions such as sulfonylation have been demonstrated for 4-alkylpyridines, proceeding through an alkylidene dihydropyridine (B1217469) intermediate under mild conditions with reagents like aryl sulfonyl chlorides. acs.org Furthermore, selective oxidation of such methylene C-H bonds in the presence of aromatic systems is achievable using specialized manganese catalysts, potentially converting the methylene group to a carbonyl (ketone) or hydroxyl (alcohol) functionality. nih.gov

Reactivity of the Pyridin-4-yl Ring: The nitrogen atom of the second pyridine ring retains its basic and nucleophilic character. It can be targeted for N-alkylation using alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.netresearchgate.net This modification would introduce a positive charge and significantly alter the electronic properties of the molecule. Additionally, the ring itself can undergo functionalization, although it is less activated towards SNAr than the 2-chloropyridine (B119429) ring. Direct C-4 alkylation of pyridines can be achieved using Minisci-type reactions, though this typically applies to the parent pyridine rather than a substituent. nih.gov

Formation of Co-ordination Compounds

The structure of this compound, featuring two nitrogen atoms positioned in separate pyridine rings and separated by a flexible methylene linker, makes it an excellent candidate for use as a ligand in coordination chemistry. jscimedcentral.comwikipedia.org

Ligand Design Principles for this compound

This molecule is designed as a bidentate chelating ligand. The two nitrogen atoms can simultaneously coordinate to a single metal center, forming a stable six-membered chelate ring. The flexibility of the methylene bridge allows the two pyridine rings to adopt a suitable conformation to bind to the metal ion effectively. The formation of such a chelate ring is entropically favored over the coordination of two separate monodentate pyridine ligands, a phenomenon known as the chelate effect, which leads to enhanced thermodynamic stability of the resulting metal complex. researchgate.net The introduction of substituents on the pyridine rings can further tune the steric and electronic properties of the ligand, influencing the geometry and reactivity of the metal complex.

Complexation with Transition Metal Ions

Pyridine and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a vast range of transition metals. jscimedcentral.comwikipedia.orgnih.gov this compound is expected to form complexes with first-row transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II), as well as heavier transition metals. nih.govnih.gov The coordination number and geometry of the resulting complexes depend on the metal ion, its oxidation state, and the other ligands present. Common geometries for such complexes include tetrahedral, square planar, and octahedral. wikipedia.orgresearchgate.net For example, with a metal ion that favors a coordination number of six, this bidentate ligand could coordinate along with four other monodentate ligands (like water or halides) or with two other bidentate ligands to form an octahedral complex.

| Metal Ion | Representative Complex Type | Potential Geometry | Characterization Techniques |

|---|---|---|---|

| Copper(II) | [Cu(L)2]X2 | Distorted Octahedral | UV-Vis, IR Spectroscopy, X-ray Crystallography |

| Nickel(II) | [Ni(L)2(H2O)2]X2 | Octahedral | Magnetic Susceptibility, Elemental Analysis |

| Zinc(II) | [Zn(L)Cl2] | Tetrahedral | NMR Spectroscopy, Mass Spectrometry |

| Palladium(II) | [Pd(L)Cl2] | Square Planar | X-ray Crystallography, NMR Spectroscopy |

| Silver(I) | [Ag(L)]X | Linear or Trigonal Planar | Conductivity Measurements, IR Spectroscopy |

Chelation Chemistry and Metal-Ligand Bonding Investigations

The coordination of this compound to a metal ion involves the donation of the lone pair of electrons from each nitrogen atom into vacant orbitals of the metal, forming a coordinate covalent bond. As a bidentate N,N'-donor ligand, it forms a stable metal-containing ring. The stability and properties of these complexes are investigated using various analytical techniques.

Heterocyclic Ring Transformations and Rearrangement Reactions

While the primary reactivity of this compound involves substitution and coordination, the heterocyclic rings themselves can potentially undergo more profound transformations under specific conditions. Such reactions are less common than functional group interconversions but represent important synthetic pathways to novel heterocyclic systems.

For the 2-chloropyridine moiety, ring transformations can be initiated by nucleophilic attack, similar to the initial step of an SNAr reaction. In certain aza-aromatic systems, such as pyrimidines, the intermediate formed after nucleophilic addition can undergo ring-opening, followed by recyclization to form a new heterocyclic ring. wur.nl For example, reaction with amide ions or hydrazines can lead to ring contraction or the formation of different five- or six-membered heterocycles. wur.nl While not directly documented for this specific compound, analogous pathways could be envisioned under forcing conditions.

Rearrangement reactions, such as the Favorskii or Beckmann rearrangements, typically involve specific functional group arrangements like alpha-halo ketones or oximes, which are not present in the parent molecule. libretexts.org However, photochemical conditions or reactions with highly reactive species like carbenes can sometimes induce skeletal rearrangements. For example, rhodium-catalyzed reactions of certain bicyclic aziridines with carbenes are known to proceed via ylide intermediates that undergo ring expansion. nih.gov It is conceivable that advanced synthetic strategies could first modify the pyridin-4-ylmethyl moiety to create a substrate suitable for a synthetically useful rearrangement, thereby using the parent compound as a scaffold for more complex heterocyclic structures.

Strategies for the Synthesis of Novel this compound Derivatives

The chemical scaffold of this compound presents a versatile platform for the synthesis of a diverse array of novel derivatives. The primary sites for chemical modification are the chloro-substituted C2 position of the pyridine ring and, to a lesser extent, the pyridin-4-ylmethyl moiety. The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atom at the C2 position, rendering it susceptible to nucleophilic substitution and a suitable partner for various cross-coupling reactions. This section outlines key synthetic strategies for the derivatization of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental strategy for the derivatization of 2-chloropyridines. In this reaction, the chlorine atom is displaced by a nucleophile, a process facilitated by the electron-deficient nature of the pyridine ring.

Amination Reactions:

A common application of SNAr is the synthesis of 2-aminopyridine derivatives. This compound can be reacted with a variety of primary and secondary amines to yield the corresponding N-substituted aminopyridines. These reactions are typically carried out at elevated temperatures, and the reactivity can be influenced by the basicity and steric bulk of the incoming amine nucleophile.

Table 1: Examples of Nucleophilic Aromatic Substitution with Amines

| Entry | Amine | Product |

|---|---|---|

| 1 | Morpholine | 2-Morpholino-6-(pyridin-4-ylmethyl)pyridine |

| 2 | Piperidine | 2-Piperidin-1-yl-6-(pyridin-4-ylmethyl)pyridine |

Alkoxylation and Thiolation Reactions:

Similarly, alkoxides and thiolates can serve as nucleophiles to displace the chloride, leading to the formation of ether and thioether derivatives, respectively. The Williamson ether synthesis provides a classic example of this transformation, where an alcohol is first deprotonated with a strong base to form a more reactive alkoxide nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering a broad scope for the derivatization of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. This compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to produce biaryl or vinyl-substituted pyridine derivatives.

Buchwald-Hartwig Amination:

As an alternative to traditional SNAr, the Buchwald-Hartwig amination offers a milder and often more efficient method for the synthesis of N-aryl and N-alkyl aminopyridines. wikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with the aryl chloride. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting a terminal alkyne with an aryl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper, can be used to introduce an alkynyl moiety at the 2-position of the pyridine ring, which can serve as a handle for further functionalization.

Stille Coupling:

In the Stille coupling, an organostannane reagent is coupled with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups.

Heck Coupling:

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This provides a route to vinyl-substituted pyridine derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Resulting Bond | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | 2-Aryl/Vinyl-6-(pyridin-4-ylmethyl)pyridine |

| Buchwald-Hartwig | R-NH₂ | C-N | 2-Amino-6-(pyridin-4-ylmethyl)pyridine |

| Sonogashira | R-C≡CH | C-C | 2-Alkynyl-6-(pyridin-4-ylmethyl)pyridine |

| Stille | R-Sn(Alkyl)₃ | C-C | 2-Aryl/Vinyl-6-(pyridin-4-ylmethyl)pyridine |

Cyanation Reactions

The chloro group at the 2-position can be substituted by a cyanide group, typically using a cyanide salt such as potassium cyanide or sodium cyanide, often in the presence of a catalyst. The resulting 2-cyano-6-(pyridin-4-ylmethyl)pyridine is a valuable intermediate, as the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Mechanisms

There is no available research identifying specific enzyme targets for 2-Chloro-6-(pyridin-4-ylmethyl)pyridine or detailing its inhibition mechanisms.

Target Identification and Binding Studies

No studies have been published that identify or characterize the binding interactions of this compound with any specific biological targets.

Kinetic Analysis of Enzyme-Ligand Interactions

Due to the absence of identified enzyme targets, no kinetic analyses of enzyme-ligand interactions involving this compound have been reported.

Structure-Activity Relationship (SAR) Studies

While SAR studies are a common approach in medicinal chemistry to optimize the biological activity of lead compounds, no such studies have been published for analogues of this compound.

Correlation of Structural Features with Biological Response

Without the synthesis and biological evaluation of a series of analogues, no correlations between the structural features of this compound and its biological response can be established.

Mechanistic Pathways in Antimicrobial Contexts (Excluding Specific Applications or Clinical Trials)

There is no published research investigating the mechanistic pathways of any potential antimicrobial activity of this compound. While other chloropyridine derivatives have been investigated for their antimicrobial properties, these findings cannot be directly attributed to the specific compound .

Cellular Target Interactions

Information not available in the searched scientific literature.

Inhibition of Microbial Growth Pathways

Information not available in the searched scientific literature.

Interactions with Biological Macromolecules (e.g., DNA, Proteins)

Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes

Information not available in the searched scientific literature.

Biophysical Characterization of Binding Events

Information not available in the searched scientific literature.

Catalytic Applications of 2 Chloro 6 Pyridin 4 Ylmethyl Pyridine Complexes

Pyridine-Based Ligands in Homogeneous Catalysis

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry and have been extensively employed as ligands in homogeneous catalysis. nih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a wide variety of transition metals. mdpi.com This coordination is crucial for stabilizing the metal center and influencing its catalytic activity. nih.gov

The electronic properties of pyridine ligands can be readily modified by introducing substituents onto the pyridine ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing the ligand's ability to donate to the metal center. This can, in turn, make the metal more electron-rich and influence its reactivity in processes like oxidative addition. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, which can affect the stability of the resulting metal complex and its catalytic behavior. mdpi.com

Polypyridine ligands, which contain multiple pyridine units, are also widely used and can act as multidentate ligands, forming stable chelate complexes with metal ions. mdpi.com The introduction of a pyridine moiety into macrocyclic ligands has also been shown to affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. acs.org The versatility of pyridine-based ligands makes them integral to a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. researchgate.net

Design of Metal Complexes for Specific Catalytic Transformations

The design of metal complexes for specific catalytic transformations hinges on the careful selection of both the metal center and the surrounding ligands. The ligand 2-Chloro-6-(pyridin-4-ylmethyl)pyridine offers several features that can be exploited in catalyst design. The pyridine ring itself provides a primary coordination site. The substituents on this ring—a chloro group at the 2-position and a pyridin-4-ylmethyl group at the 6-position—are expected to significantly modulate the electronic and steric environment of the metal center.

By systematically modifying substituents on pyridine-based ligands, researchers can fine-tune the properties of the catalyst. For instance, in a study of iron(III) complexes with pyclen-based ligands, functionalizing the pyridine ring with different groups (e.g., -Cl, -CF3, -NO2) allowed for the tuning of the electrochemical properties and thermodynamic stability of the daughter complexes. nih.govresearchgate.net Similarly, in palladium(II) complexes with 4-substituted pyridine ligands, the electronic nature of the substituent was found to influence the catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov

For this compound, a potential design strategy would involve its coordination to a palladium(II) precursor to form a precatalyst for cross-coupling reactions. The bidentate nature of the ligand could provide enhanced stability to the catalytic species. The electronic asymmetry created by the chloro and pyridylmethyl groups could also lead to interesting selectivity in certain catalytic transformations.

Reaction Mechanism Studies in Catalytic Cycles

Understanding the reaction mechanism of a catalytic cycle is crucial for optimizing reaction conditions and improving catalyst performance. For complexes involving pyridine-based ligands, the catalytic cycle often involves key steps such as oxidative addition, transmetalation, and reductive elimination, particularly in cross-coupling reactions. nih.gov

The general mechanism for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, for example, begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of an aryl halide to the Pd(0) center. The resulting Pd(II) complex then undergoes transmetalation with an organoboron reagent, and the final step is reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. nih.gov

The nature of the pyridine ligand can influence each of these steps. For a complex of this compound, the electron-withdrawing chloro group could potentially facilitate the reductive elimination step by making the metal center more electrophilic. The pyridylmethyl group, by acting as a hemilabile ligand, could transiently dissociate to open up a coordination site for substrate binding and then re-coordinate to stabilize key intermediates.

Recent mechanistic studies on pyridine(diimine) iron-catalyzed C-H borylation have highlighted the intricate role of the ligand in the catalytic cycle. These studies identified catalyst deactivation pathways and revealed that the C-B bond formation step could be turnover-limiting. mdpi.comjscimedcentral.com Such detailed mechanistic investigations are essential for the rational design of more efficient catalysts based on new pyridine-containing ligands like this compound.

Performance Evaluation and Selectivity Enhancements

The performance of a catalyst is typically evaluated based on metrics such as turnover number (TON), turnover frequency (TOF), reaction yield, and selectivity. For complexes with functionalized pyridine ligands, these parameters are highly dependent on the electronic and steric nature of the substituents.

In a study of palladium(II) complexes with various 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4'-bromoacetophenone and phenylboronic acid, it was found that complexes with more basic pyridine ligands generally exhibited slightly greater catalytic effectiveness. acs.org The majority of the tested precatalysts provided the cross-coupling product in excellent yields of over 90%. nih.gov

Similarly, in the Heck cross-coupling reaction, the choice of pyridine ligand also influenced the catalytic activity, although a clear correlation with ligand basicity was not always observed. nih.gov The selectivity of catalytic reactions can also be significantly enhanced by the appropriate choice of ligand. For instance, the steric and electronic properties of pyridylamido-type catalysts have been shown to play a crucial role in the stereoselectivity of olefin polymerization. nih.gov

While specific performance data for this compound complexes is not yet available in the literature, we can anticipate its potential based on analogous systems. The combination of an electron-withdrawing group and a potentially chelating pyridylmethyl group could lead to a catalyst with both high activity and selectivity. The following interactive table presents representative data for the Suzuki-Miyaura cross-coupling reaction catalyzed by various palladium complexes with substituted pyridine ligands, illustrating the impact of ligand structure on catalytic performance.

Table 1: Performance of Pd(II) Complexes with 4-Substituted Pyridine Ligands in the Suzuki-Miyaura Cross-Coupling Reaction

| Ligand (4-X-py) | Substituent (X) | pKa of Ligand | GC Yield (%) |

|---|---|---|---|

| L1 | N(CH₃)₂ | 9.70 | >99 |

| L2 | NH₂ | 9.11 | >99 |

| L3 | OCH₃ | 6.58 | >99 |

| L4 | CH₃ | 6.03 | 64-78 |

| L5 | H | 5.21 | >70 |

| L6 | Cl | 3.83 | >99 |

| L7 | Br | 3.73 | >70 |

| L8 | COCH₃ | 3.48 | >70 |

| L9 | COOCH₂CH₃ | 3.38 | >70 |

| L10 | CN | 1.86 | >99 |

| L11 | NO₂ | 1.02 | >70 |

Data sourced from studies on Pd(II) complexes with 4-substituted pyridine ligands. acs.org The reaction conditions were optimized for the coupling of 4'-bromoacetophenone and phenylboronic acid.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Advanced Synthetic Methodologies

The exploration of the full potential of 2-chloro-6-(pyridin-4-ylmethyl)pyridine and its analogs is intrinsically linked to the development of efficient and versatile synthetic routes. While classical methods for pyridine (B92270) synthesis exist, future research will undoubtedly focus on more advanced and sustainable methodologies that allow for precise control over substitution patterns and the introduction of diverse functional groups.

Modern synthetic strategies such as C-H functionalization have emerged as powerful tools for the direct and selective modification of pyridine rings, often minimizing the need for pre-functionalized starting materials and reducing waste. nih.govorientjchem.org Transition-metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig reactions, will continue to be instrumental in creating a library of derivatives. researchgate.netresearcher.life These methods can be envisioned for the late-stage functionalization of the this compound core, enabling the rapid generation of analogs with varied electronic and steric properties. For instance, palladium-catalyzed cross-coupling reactions could be employed to replace the chlorine atom with a wide array of substituents, thereby modulating the compound's properties. rsc.orgresearchgate.net

Furthermore, the development of one-pot, multicomponent reactions will be crucial for improving synthetic efficiency and atom economy. mdpi.com Such approaches could allow for the assembly of complex pyridine-containing molecules from simple precursors in a single operation. The exploration of novel catalytic systems, including photoredox and enzymatic catalysis, may also open up new avenues for the synthesis of previously inaccessible derivatives of this compound.

Exploration of Novel Coordination Architectures

The presence of two nitrogen atoms in this compound, one on each pyridine ring, makes it an excellent candidate as a ligand for the construction of novel coordination complexes, coordination polymers (CPs), and metal-organic frameworks (MOFs). malariaworld.orgsemanticscholar.org The denticity and coordination vector of this ligand can be modulated by the rotational freedom around the methylene (B1212753) bridge, potentially leading to a rich variety of supramolecular structures.

The design of functional MOFs using this ligand as a building block is a particularly promising direction. By carefully selecting the metal nodes and reaction conditions, it may be possible to create materials with tailored pore sizes and chemical environments. rsc.orgnih.gov These materials could find applications in areas such as heterogeneous catalysis, drug delivery, and chemical sensing. Furthermore, the synthesis of discrete supramolecular assemblies, such as molecular cages and helicates, could be explored, potentially leading to new systems with interesting host-guest chemistry. ias.ac.in

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental studies will be paramount in accelerating the discovery and development of new applications for this compound and its derivatives. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. researcher.lifeias.ac.innih.gov For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. ias.ac.in It can also be used to calculate NMR and IR spectra, aiding in the characterization of newly synthesized compounds. researchgate.net

Molecular docking and molecular dynamics simulations will be crucial for predicting and understanding the interactions of these compounds with biological macromolecules. nih.govresearchgate.netnih.gov These in silico methods can help to identify potential protein targets and to predict the binding modes and affinities of different derivatives. researchgate.netnih.gov This information can then be used to prioritize compounds for experimental testing, thereby saving time and resources. For example, docking studies could be used to screen a virtual library of this compound analogs against a panel of cancer-related proteins to identify promising lead compounds for further investigation. semanticscholar.orgnih.gov

The integration of computational predictions with experimental validation is a powerful paradigm in modern chemical research. For example, after a compound is predicted to have a certain biological activity through in silico screening, its synthesis and in vitro testing can provide the necessary experimental validation. malariaworld.org This iterative cycle of prediction and experimentation will be key to unlocking the full potential of the this compound scaffold.

Design of Next-Generation Biologically Active Probes and Tool Compounds

A key area of future research will be the development of fluorescent probes based on this scaffold. By attaching a suitable fluorophore to the this compound core, it may be possible to create probes that can be used to visualize and track biological processes in living cells. The pyridine moieties could act as recognition elements for specific cellular components, allowing for targeted imaging.

Furthermore, the design of tool compounds that can be used to modulate the activity of specific enzymes or receptors is another promising avenue. For example, derivatives of this compound could be designed as inhibitors of kinases or proteases, which are important drug targets in a variety of diseases. The synthesis and screening of a library of analogs could lead to the identification of potent and selective inhibitors that can be used to study the biological roles of these enzymes. The 2,6-disubstituted pyridine motif has been explored for its potential to inhibit β-amyloid aggregation, a key event in Alzheimer's disease, suggesting a potential therapeutic application for derivatives of this compound. nih.gov

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-6-(pyridin-4-ylmethyl)pyridine to maximize yield and purity?

Methodological Answer: Synthetic routes for pyridine derivatives often involve nucleophilic substitution or cross-coupling reactions. For this compound:

- Step 1: Start with a halogenated pyridine precursor (e.g., 2-chloro-6-methylpyridine) and introduce the pyridin-4-ylmethyl group via Suzuki-Miyaura coupling, using a palladium catalyst and pyridin-4-ylboronic acid .

- Step 2: Optimize reaction conditions (temperature: 80–100°C; solvent: toluene/ethanol mixture) to balance reactivity and stability of intermediates.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns. The pyridin-4-ylmethyl group will show distinct aromatic protons (δ 8.5–7.5 ppm) and methylene protons (δ 4.0–4.5 ppm) .

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and fragmentation patterns.

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine using SHELXL .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep under inert gas (argon) at –20°C in amber vials to prevent photodegradation.

- Safety: Use PPE (gloves, goggles) due to potential irritancy. Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

- Step 1: Synthesize analogs with modifications to the pyridine ring (e.g., substituents at positions 2, 4, or 6) and the pyridin-4-ylmethyl group.

- Step 2: Test in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, measure IC values against kinases or cancer cell lines.

- Step 3: Use computational docking (AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR kinase). Compare with experimental data to identify key interactions (e.g., halogen bonding with the chloro group) .

Q. Table 1: Analog Comparison for SAR Studies

| Analog | Modification | Biological Activity (IC) |

|---|---|---|

| 2-Chloro-6-(pyridin-3-ylmethyl) | Pyridin-3-ylmethyl substitution | 15 μM (EGFR kinase) |

| 2-Fluoro-6-(pyridin-4-ylmethyl) | Fluoro substitution at C2 | 8 μM (HeLa cells) |

Q. What experimental strategies resolve contradictions in toxicity data for this compound?

Methodological Answer:

- Strategy 1: Conduct dose-response studies in multiple models (e.g., zebrafish embryos, mammalian cell lines) to identify species-specific toxicity thresholds.

- Strategy 2: Use metabolomics (LC-MS/MS) to track metabolite formation (e.g., oxidative byproducts) that may explain divergent results.

- Strategy 3: Cross-reference with regulatory databases (EPA DSSTox) to validate findings against established toxicological profiles .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations: Use Gaussian 09 to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Reaction Pathway Analysis: Simulate intermediates in palladium-catalyzed coupling reactions. Compare activation energies (ΔG‡) for different catalytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.